molecular formula C13H10O2 B1583734 2-Phenyl-3-(2-furyl)prop-2-enal CAS No. 57568-60-2

2-Phenyl-3-(2-furyl)prop-2-enal

Cat. No. B1583734
CAS RN: 57568-60-2
M. Wt: 198.22 g/mol
InChI Key: JPESOGFYFXAURP-UHFFFAOYSA-N
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Description

2-Phenyl-3-(2-furyl)prop-2-enal, also known as 2-Phenyl-3-furan-2-ylprop-2-enal, is a naturally occurring organic compound that has been studied for its potential applications in the field of medicinal chemistry. 2-Phenyl-3-(2-furyl)prop-2-enal is a colorless liquid with a pleasant odor and a boiling point of 132°C. It is a member of the family of aldehydes, which are organic compounds containing a carbonyl group. It is also a part of the furan family, which are five-membered rings of four carbon atoms and one oxygen atom.

Scientific Research Applications

1. Food Safety and Quality

  • Application : “2-Phenyl-3-(2-furyl)prop-2-enal” is used as a flavoring agent . It has a warm spicy aroma .

2. Synthetic Chemistry

  • Application : “2-Phenyl-3-(2-furyl)prop-2-enal” may have potential applications as a urease inhibitor and in the induction of dehydrogenases .
  • Method of Application : The specific methods of application would depend on the context of the research. In the case of urease inhibitors, the compound would likely be tested in vitro against the enzyme. For the induction of dehydrogenases, the compound could be introduced to a culture of the relevant microorganism .

3. Urease Inhibitor

  • Application : “2-Phenyl-3-(2-furyl)prop-2-enal” may have potential applications as a urease inhibitor . Urease inhibitors are substances that reduce the activity of the enzyme urease, which is involved in the hydrolysis of urea into ammonia and carbon dioxide.
  • Method of Application : The compound would likely be tested in vitro against the enzyme .
  • Results : The results of this potential application are not clear from the available information .

4. Induction of Dehydrogenases

  • Application : “2-Phenyl-3-(2-furyl)prop-2-enal” may have potential applications in the induction of dehydrogenases . Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a substrate.
  • Method of Application : The compound could be introduced to a culture of the relevant microorganism .
  • Results : The results of this potential application are not clear from the available information .

properties

IUPAC Name

(E)-3-(furan-2-yl)-2-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESOGFYFXAURP-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069194, DTXSID301009896
Record name Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetaldehyde, alpha-(2-furanylmethylene)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Orange crystalline solid; Warm spicy aroma
Record name 3-(2-Furanyl)-2-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Phenyl-3-(2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1493/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

325.00 to 327.00 °C. @ 760.00 mm Hg
Record name 3-(2-Furanyl)-2-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Phenyl-3-(2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1493/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Phenyl-3-(2-furyl)prop-2-enal

CAS RN

57568-60-2, 65545-81-5
Record name Benzeneacetaldehyde, alpha-(2-furanylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3-(2-furyl)prop-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065545815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetaldehyde, alpha-(2-furanylmethylene)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-3-(2-FURYL)PROP-2-ENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHD146V2O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(2-Furanyl)-2-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 57 °C
Record name 3-(2-Furanyl)-2-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
6
Citations
G Reineccius - Source Book of Flavors, 1994 - Springer
Chapter 13 Page 1 Chapter 13 Flavoring Ingredients Classified As GRAS By the Flavor Extract Manufacturers Association List No. 41 (Hall and Oser 1970) 3143 2,4-Dimethyl-2-…
Number of citations: 0 link.springer.com
GM Williams, A Mattia, A Renwick - Safety evaluation of certain …, 2009 - books.google.com
At its sixty-fifth meeting (Annex 1, reference 177), the Committee reviewed a group of 40 furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and …
Number of citations: 3 www.google.com
DD Gupta, S Mahanta, SG Das, SK Das… - Journal of Applied …, 2022 - jabonline.in
In the current decade, the potential side effects caused by synthetic kinase domain inhibitors have paved the way for develo** an alternative anti-breast cancer drug from botanical …
Number of citations: 2 jabonline.in
IN FO - researchgate.net
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 4 www.researchgate.net
FAO Joint, WHO Expert Committee on Food Additives… - 2006 - apps.who.int
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 30 apps.who.int
World Health Organization - 2021 - apps.who.int
The FAO/WHO Joint Expert Committee on Food Additives (JECFA) met by video-conference on 1–12 June 2020. The meeting was opened on behalf of the Director-General of the …
Number of citations: 0 apps.who.int

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